molecular formula C17H12 B165485 2,3-Benzofluorene CAS No. 243-17-4

2,3-Benzofluorene

Cat. No.: B165485
CAS No.: 243-17-4
M. Wt: 216.28 g/mol
InChI Key: HAPOJKSPCGLOOD-UHFFFAOYSA-N
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Description

2,3-Benzofluorene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a derivative of fluorene, characterized by the fusion of a benzene ring to the fluorene structure. This compound is known for its presence in coal tar and its applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

2,3-Benzofluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified to inhibit estradiol-dependent reporter activity in yeast . This inhibition suggests that this compound can interact with hormone receptors or related signaling pathways. Additionally, it has been used in fluorescence excitation-emission matrix analysis of polycyclic aromatic hydrocarbons . The nature of these interactions often involves binding to specific sites on proteins or enzymes, altering their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving Sprague Dawley rats, this compound has shown dose-related changes in clinical pathology and organ weight measurements . It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to decrease reticulocyte count and alter thyroid hormone levels in male rats . These changes indicate that this compound can significantly impact cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit estradiol-dependent reporter activity, suggesting a potential interaction with hormone receptors . Additionally, changes in gene expression have been observed in liver and kidney tissues of rats exposed to this compound . These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound’s effects can vary depending on the duration of exposure. In short-term studies, significant changes in gene expression and clinical pathology were noted after five consecutive days of exposure . These findings suggest that this compound can have both immediate and long-term effects on cellular function, depending on the exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Sprague Dawley rats, a range of doses from 0.15 to 1,000 mg/kg body weight was tested . Dose-related changes were observed in clinical pathology, organ weights, and gene expression. Higher doses resulted in more pronounced effects, including decreased reticulocyte count and altered thyroid hormone levels . These findings indicate that this compound can have toxic or adverse effects at high doses, highlighting the importance of dosage considerations in its use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The involvement of cytochrome P450 enzymes in the metabolism of this compound has been suggested, indicating its role in oxidative biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound can easily cross cell membranes and enter the lymphatic and circulatory systems . Once inside the cells, it can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity.

Subcellular Localization

This compound’s subcellular localization is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Fluorescence microscopy studies have been used to determine the localization of this compound within cells, providing insights into its role in various cellular processes . These findings highlight the importance of subcellular localization in modulating the compound’s effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Benzofluorene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with 1-indanone, which undergoes bromination using N-bromosuccinimide to form 3-bromoindanone. This intermediate is then dehydrobrominated using triethylamine to yield 2H-inden-1-one. The final step involves the self-condensation of 2H-inden-1-one, followed by reduction with hydrazine hydrate to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar, where it is present in significant quantities. The compound can be isolated and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Benzofluorene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Comparison with Similar Compounds

Uniqueness of 2,3-Benzofluorene: this compound is unique due to its specific structural configuration, which influences its chemical reactivity and biological interactions. Its ability to form specific DNA adducts and its distinct fluorescence properties make it valuable in various research fields.

Properties

IUPAC Name

11H-benzo[b]fluorene
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InChI

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2
Source PubChem
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InChI Key

HAPOJKSPCGLOOD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31
Source PubChem
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID1022477
Record name 11H-Benzo[b]fluorene
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Molecular Weight

216.28 g/mol
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Physical Description

Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS]
Record name 11H-Benzo(b)fluorene
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CAS No.

243-17-4, 30777-19-6
Record name 11H-Benzo[b]fluorene
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Record name 2,3-Benzofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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